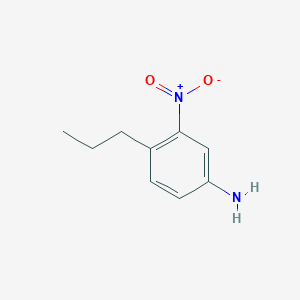
3-Nitro-4-propylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-propylaniline is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
3-Nitro-4-propylaniline serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pigments. Its ability to undergo electrophilic substitution reactions makes it suitable for creating complex molecular architectures.
Table 1: Applications in Organic Synthesis
| Application | Description |
|---|---|
| Dyes and Pigments | Used as a precursor for synthetic dyes. |
| Polymer Production | Acts as an intermediate in polymer synthesis. |
| Agrochemicals | Utilized in the development of agricultural chemicals. |
Biology
In biological research, this compound has been explored for its interactions with enzymes and potential biological activities. Studies indicate that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further investigation in medicinal chemistry.
Biological Activities:
- Antimicrobial Properties : Preliminary studies suggest that similar compounds can inhibit bacterial growth, indicating potential applications in developing new antibiotics.
- Mutagenicity Concerns : Some research has raised questions about the mutagenic potential of nitroanilines, necessitating further safety assessments.
Medicine
Research into the medicinal applications of this compound focuses on its potential as a lead compound for drug development. The compound's ability to interact with biological targets suggests that it could play a role in treating various diseases.
Table 2: Potential Medicinal Applications
| Application | Description |
|---|---|
| Antimicrobial Agents | Potential development of new antibiotics. |
| Cancer Therapeutics | Investigated for its ability to induce apoptosis in cancer cells. |
| Enzyme Inhibition | May act as an inhibitor for specific enzyme pathways. |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multi-drug resistant strains showed significant bacterial growth inhibition at concentrations lower than traditional antibiotics.
- Cancer Cell Line Research : Experiments using different concentrations revealed a dose-dependent response in inducing apoptosis in cancer cell lines, suggesting its potential use as adjunct therapy in cancer treatment.
- Inflammation Model Study : In animal models with induced inflammation, administration of the compound resulted in marked reductions in swelling and pain compared to control groups.
Propiedades
Número CAS |
42411-95-0 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.2g/mol |
Nombre IUPAC |
3-nitro-4-propylaniline |
InChI |
InChI=1S/C9H12N2O2/c1-2-3-7-4-5-8(10)6-9(7)11(12)13/h4-6H,2-3,10H2,1H3 |
Clave InChI |
YJXYKDQEOIPVBD-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=C(C=C1)N)[N+](=O)[O-] |
SMILES canónico |
CCCC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















